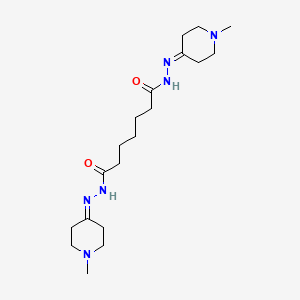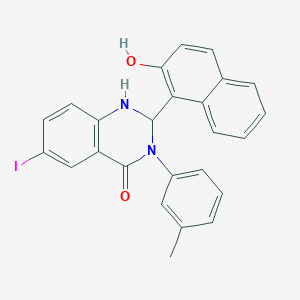
3,4-dihydro-1-benzothiepin-5(2H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1-benzothiepin-5(2H)-one oxime is a chemical compound that belongs to the class of heterocyclic compounds containing a benzothiepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1-benzothiepin-5(2H)-one oxime typically involves the following steps:
Formation of the Benzothiepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Oxime Formation: The ketone group in 3,4-dihydro-1-benzothiepin-5(2H)-one can be converted to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1-benzothiepin-5(2H)-one oxime would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1-benzothiepin-5(2H)-one: The parent ketone compound.
Benzothiepin Derivatives: Other compounds with similar ring structures.
Uniqueness
3,4-Dihydro-1-benzothiepin-5(2H)-one oxime is unique due to the presence of the oxime group, which can impart different chemical reactivity and potential biological activity compared to its parent ketone and other derivatives.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(NE)-N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9+ |
InChI Key |
VFJJDUKSHZJVKP-PKNBQFBNSA-N |
Isomeric SMILES |
C1C/C(=N\O)/C2=CC=CC=C2SC1 |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10956056.png)

![5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10956068.png)
![N-(3,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10956071.png)
![(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one](/img/structure/B10956073.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-(2,4-dichlorophenyl)-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10956074.png)
![N-(4-carbamoylphenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10956079.png)
![N-(3-{[(3-methoxypropyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10956080.png)


![(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B10956098.png)
![propan-2-yl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10956104.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10956113.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10956114.png)
